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DSPE-Polysarcosine100

Cat. No.: B13717345
M. Wt: 890.2 g/mol
InChI Key: SJXXROIFDXIGDI-VZUYHUTRSA-N
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Description

Significance of Lipid-Polypeptoid Conjugates in Nanomedicine Research

Lipid-polypeptoid conjugates represent a sophisticated class of hybrid biomaterials driving significant advancements in nanomedicine. These molecules are created by linking a lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), to a polypeptoid chain. The lipid portion serves as a hydrophobic anchor, enabling the conjugate to be securely integrated into the lipid bilayer of nanocarriers like liposomes and lipid nanoparticles (LNPs). acs.orgdovepress.com This surface modification is a common approach to bestow new properties upon a nanocarrier, such as improved circulation time and targeted delivery. acs.org

The polypeptoid component provides a versatile, functional corona on the nanoparticle's surface. Polypeptoids are biomimetic polymers with a structure similar to natural polypeptides, but their side chains are attached to the backbone nitrogen atom instead of the alpha-carbon. This unique structure confers valuable properties, including resistance to enzymatic degradation and potentially lower immunogenicity. researchgate.net By engineering the surface of nanocarriers with these conjugates, researchers can precisely control the particle's physicochemical properties, stability, and interaction with the biological environment, which is crucial for developing effective drug delivery systems. acs.orgacs.org

Rationale for Polysarcosine as an Advanced Stealth Biomaterial Component

Polysarcosine (pSar) is increasingly regarded as a leading alternative to traditional stealth polymers in biomaterial design. researchgate.net pSar is a hydrophilic and non-ionic polypeptoid derived from sarcosine (B1681465) (N-methylated glycine), an endogenous amino acid found in human tissues. acs.orgbiorxiv.orgnanosoftpolymers.com The primary role of a "stealth" material is to help nanoparticles evade the body's immune surveillance, specifically the mononuclear phagocyte system, which clears foreign particles from circulation. researchgate.net This evasion prolongs the nanoparticle's circulation time, increasing the probability of it reaching its intended therapeutic target.

The rationale for using polysarcosine stems from several key attributes. Its highly hydrophilic nature is believed to form a protective hydration layer around the nanoparticle. researchgate.net This layer sterically hinders the adsorption of opsonin proteins from the blood, which are responsible for marking particles for immune clearance. researchgate.netresearchgate.net Because it is derived from a naturally occurring amino acid, pSar is noted for its excellent biocompatibility, biodegradability, and low immunogenicity. biorxiv.org Studies have shown that the length of the polysarcosine chain has a profound effect on the stealth properties of nanoparticles, with longer chains providing more effective shielding against non-specific interactions with proteins and cells. biorxiv.orgbiorxiv.org

Comparative Analysis of DSPE-Polysarcosine Systems with Poly(ethylene glycol) (PEG)-Conjugated Analogues in Research Paradigms

For many years, the conjugation of poly(ethylene glycol) (PEG) to lipids like DSPE has been the "gold standard" for conferring stealth properties to nanocarriers. researchgate.netnih.gov However, a significant drawback has emerged: the discovery of pre-existing and induced anti-PEG antibodies in a portion of the population. nih.govmdpi.com These antibodies can lead to hypersensitivity reactions and a phenomenon known as accelerated blood clearance (ABC), where subsequent doses of PEGylated nanoparticles are rapidly cleared from circulation, compromising their efficacy. researchgate.netnih.gov

This limitation has fueled the search for alternatives, with DSPE-Polysarcosine emerging as a highly promising candidate. researchgate.netdcchemicals.comdcchemicals.com DSPE-Polysarcosine100 specifically refers to a DSPE lipid anchor conjugated to a polysarcosine polymer with an average of 100 repeating sarcosine units. broadpharm.comcaymanchem.commedchemexpress.com Research directly comparing DSPE-pSar and DSPE-PEG systems has demonstrated that pSar can match and sometimes exceed the performance of PEG. Studies have shown that pSar-functionalized lipid nanoparticles exhibit a reduced immunostimulatory response compared to equivalent systems using PEG lipids. acs.orgbroadpharm.com Specifically, pSarcosinylated nanocarriers induced lower proinflammatory cytokine secretion and less complement activation than their PEGylated counterparts. acs.org This suggests pSar-based systems may be less prone to the ABC phenomenon, offering a significant advantage for therapies requiring multiple administrations. researchgate.net

The following data tables provide a comparative summary based on research findings.

Table 1: High-Level Feature Comparison of Stealth Polymers This table provides a general comparison of the key features of Polysarcosine and PEG as stealth polymers in nanomedicine.

FeatureDSPE-PolysarcosineDSPE-PEG
Stealth Properties Excellent, comparable to PEG. nanosoftpolymers.comresearchgate.netGold standard with excellent performance. researchgate.net
Biocompatibility High, derived from an endogenous amino acid. biorxiv.orgGenerally considered biocompatible. nih.gov
Immunogenicity Low to non-immunogenic. researchgate.netbiorxiv.orgcaymanchem.comPotential for anti-PEG antibody formation. nih.govacs.org
ABC Phenomenon Less likely to induce accelerated blood clearance. researchgate.netA known risk, especially upon repeat dosing. nih.gov
Biodegradability Biodegradable due to amide bonds in the backbone. biorxiv.orgNon-biodegradable backbone. biorxiv.org

Table 2: Detailed Research Findings Comparison This table outlines more specific findings from comparative studies between DSPE-pSar and DSPE-PEG functionalized nanoparticles.

Research ParameterDSPE-Polysarcosine SystemsDSPE-PEG Systems
Protein Adsorption Effectively shields surface and minimizes protein adsorption. biorxiv.orgReduces protein adsorption but can be compromised by anti-PEG antibodies. nih.gov
Circulation Lifetime Comparable or prolonged circulation, similar to PEGylated versions. biorxiv.orguniversiteitleiden.nlnih.govLong circulation, but can be significantly shortened by the ABC effect. researchgate.net
Immunostimulatory Response Associated with lower proinflammatory cytokine secretion and reduced complement activation. acs.orgCan stimulate the complement system and induce anti-PEG IgM and IgG. nih.govuniversiteitleiden.nl
In Vitro Transfection (mRNA) Formulations can show better in vitro activity and higher protein secretion. acs.orgmdpi.comConsidered the standard, but pSar formulations can be more potent. acs.org
Nanoparticle Stability Provides excellent colloidal stability in physiological media. biorxiv.orgProvides good stability, but anti-PEG antibodies can compromise bilayer integrity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H92N3O10P B13717345 DSPE-Polysarcosine100

Properties

Molecular Formula

C47H92N3O10P

Molecular Weight

890.2 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[[2-[methyl-[2-(methylamino)acetyl]amino]acetyl]amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C47H92N3O10P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46(53)57-41-43(42-59-61(55,56)58-38-37-49-44(51)40-50(4)45(52)39-48-3)60-47(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h43,48H,5-42H2,1-4H3,(H,49,51)(H,55,56)/t43-/m1/s1

InChI Key

SJXXROIFDXIGDI-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthesis and Molecular Engineering of Dspe Polysarcosine100

Strategies for Polysarcosine Polymerization and Chain Length Control

The synthesis of well-defined polysarcosine chains is fundamental to producing DSPE-Polysarcosine100 with consistent properties. The primary method employed is the ring-opening polymerization (ROP) of a sarcosine (B1681465) monomer derivative.

Ring-Opening Polymerization of Sarcosine N-Thiocarboxyanhydride

The ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) or its sulfur-containing analog, sarcosine N-thiocarboxyanhydride (Sar-NTA), is a common and effective method for synthesizing polysarcosine. pku.edu.cn The ROP of Sar-NTA can be initiated by various nucleophiles, including primary amines. This process can exhibit characteristics of a living polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

One specific method involves the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) initiated by 1,1,3,3-tetramethylguanidine (TMG). nih.gov This reaction proceeds rapidly at room temperature and demonstrates living polymerization characteristics, including pseudo-first-order kinetics and a linear increase in polymer molecular weight with monomer conversion. nih.gov The TMG initiator not only starts the polymerization but also stabilizes the propagating anionic thiocarbamate chain end where monomer addition occurs. nih.gov An advantage of using Me-NNTA is its enhanced hydrolytic stability, which permits the polymerization to be conducted under less stringent anhydrous conditions. nih.gov

Biocompatible amphiphilic block copolymers, such as those combining polysarcosine (PSar) and poly(ε-caprolactone) (PCL), have also been synthesized through the ring-opening polymerization of sarcosine N-thiocarboxyanhydride. bohrium.cominstitut-curie.orgnih.gov

Precision Control of Polysarcosine Chain Length and Polydispersity in this compound

Achieving a precise chain length of 100 sarcosine units and a low polydispersity index (PDI) is critical for the quality and function of this compound. The living nature of the ROP of sarcosine monomers is key to this control. By carefully controlling the monomer-to-initiator ratio, the degree of polymerization can be precisely targeted.

Optimized conditions for the nucleophilic ring-opening polymerization of sarcosine NCAs can yield lipopolymers with precise control over the polymer chain length and a low polymer dispersity (Đ < 1.2). researchgate.net This level of control is essential for ensuring batch-to-batch consistency and predictable performance of the final DSPE-pSar100 conjugate. The synthesis of well-defined polysarcosine polymers with controlled molecular weights (ranging from 1.9 to 37 kg/mol ) and narrow molecular weight distributions (Đ = 1.01–1.12) has been demonstrated. nih.gov

Polymerization ParameterMethod for ControlOutcome
Chain Length Adjustment of monomer-to-initiator ratioPrecise degree of polymerization (e.g., ~100 units)
Polydispersity Utilization of living polymerization characteristicsLow polydispersity index (Đ < 1.2)
Reaction Kinetics Choice of initiator (e.g., TMG) and monomer (e.g., Me-NNTA)Rapid and controlled polymerization

Functionalization Approaches for DSPE Lipid Moiety

The DSPE lipid must be chemically modified to present a reactive group for conjugation with the polysarcosine chain. The primary amino group of the ethanolamine headgroup in DSPE is a common site for functionalization. However, to facilitate specific and efficient conjugation, DSPE is often derivatized with linkers that introduce functional groups such as N-hydroxysuccinimide (NHS) esters or maleimides. dtu.dkresearchgate.net

Common DSPE Functionalization Strategies:

DSPE-NHS ester: The amino group of DSPE can be reacted with a reagent to form an active NHS ester. This group readily reacts with primary amines, such as the terminal amine of a polysarcosine chain, to form a stable amide bond. dtu.dk

DSPE-Maleimide: A maleimide group can be introduced to the DSPE headgroup. This group is highly reactive towards thiol (sulfhydryl) groups, enabling a specific thioether linkage through a Michael addition reaction. nih.gov This requires the corresponding polysarcosine chain to be synthesized with a terminal cysteine or other thiol-containing moiety.

These functionalized lipids can be synthesized in solution from precursors like DSPE-PEG-NH2 or DSPE-PEG-NHS, where a PEG spacer is sometimes included, though for DSPE-Polysarcosine, the pSar chain itself serves as the hydrophilic polymer. dtu.dk

Covalent Conjugation Methodologies for this compound Formation

Once the polysarcosine chain of the desired length is synthesized and the DSPE lipid is appropriately functionalized, they are covalently linked. The choice of conjugation chemistry depends on the reactive groups present on each component.

Two primary strategies are employed:

Direct Initiation: The amino group on the DSPE molecule itself can be used as the initiator for the ring-opening polymerization of the sarcosine monomer (e.g., Sar-NPC). tandfonline.com In this "grafting-from" approach, the polysarcosine chain is grown directly from the lipid, resulting in the DSPE-pSar conjugate in a single polymerization step. tandfonline.com

Post-Polymerization Conjugation: This "grafting-to" approach involves first synthesizing the polysarcosine chain and the functionalized DSPE lipid separately, followed by their conjugation. tandfonline.com

Amide Bond Formation: A pre-formed polysarcosine chain with a terminal amine group can be reacted with a DSPE-NHS ester. This is a common and robust method for forming a stable amide linkage. researchgate.net

Thioether Bond Formation: A polysarcosine chain functionalized with a terminal thiol group can be specifically conjugated to a DSPE-maleimide derivative. nih.gov

The direct initiation method offers a more streamlined synthesis, while the post-polymerization approach allows for better characterization of the individual polymer and lipid components before conjugation, potentially offering greater control over the final product's purity.

Conjugation StrategyDescriptionKey ReactantsResulting Linkage
Direct Initiation DSPE's amino group initiates polymerization of sarcosine monomers. tandfonline.comDSPE, Sarcosine-NPCAmide
Post-Polymerization (Amide) Pre-formed pSar-amine is reacted with an activated DSPE. researchgate.netpSar-NH₂, DSPE-NHS esterAmide
Post-Polymerization (Thioether) Pre-formed pSar-thiol is reacted with a maleimide-functionalized DSPE. nih.govpSar-SH, DSPE-MaleimideThioether

Advanced Purification and Quality Control Methodologies for this compound

After conjugation, the reaction mixture contains the desired this compound conjugate, as well as unreacted starting materials, byproducts, and potentially hydrolyzed lipids. Rigorous purification is essential to ensure the quality, consistency, and performance of the final product. nih.gov

Purification Techniques:

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume, effectively removing smaller impurities like unreacted DSPE or short polymer chains from the larger DSPE-pSar conjugate.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying lipid-polymer conjugates. nih.gov However, care must be taken to avoid harsh conditions (e.g., highly acidic mobile phases or high temperatures) that can cause hydrolysis of the ester bonds in the DSPE fatty acid tails. nih.gov Using neutral pH buffers and rapid solvent removal after elution can mitigate this risk. nih.gov

Dialysis/Ultrafiltration: Dialysis against a suitable solvent can remove low-molecular-weight impurities. universiteitleiden.nl Ultrafiltration, a related technique, uses membranes with specific molecular weight cut-offs to separate the desired conjugate from smaller contaminants. universiteitleiden.nl

Quality Control: Critical quality attributes for this compound include purity, molecular weight, and polydispersity of the polysarcosine chain. nih.gov

Mass Spectrometry: Techniques like MALDI-TOF MS are used to confirm the molecular weight of the final conjugate and to detect byproducts, including those resulting from lipid hydrolysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure of the conjugate and verify the degree of polymerization of the polysarcosine chain. researchgate.net

Chromatographic Analysis: SEC and HPLC are used not only for purification but also to assess the purity and polydispersity of the final product. researchgate.net

By implementing these advanced purification and analytical methods, a high-purity this compound product with a precisely defined structure can be reliably produced. researchgate.netnih.gov

Supramolecular Self Assembly and Nanostructure Formation of Dspe Polysarcosine100

Fundamental Principles Governing Amphiphilic Self-Assembly

The self-assembly of DSPE-Polysarcosine100 is a spontaneous process driven by the need to minimize unfavorable interactions between the hydrophobic lipid tails and the aqueous solvent, while maximizing favorable interactions for the hydrophilic polymer chain.

The spontaneous assembly of this compound in an aqueous solution is primarily driven by thermodynamics, aiming to achieve a minimum free energy state for the system. researchgate.netrsc.org The core thermodynamic driver is the hydrophobic effect. The hydrophobic DSPE lipid tails disrupt the hydrogen-bonding network of water molecules, creating an energetically unfavorable state. To minimize this disruption, the DSPE tails aggregate and sequester themselves away from the water, a process that is entropically favorable due to the release of ordered water molecules from the hydrophobic surfaces. nih.gov

This hydrophobic association is complemented by van der Waals interactions between the packed lipid tails in the core of the resulting nanostructure. nih.gov Simultaneously, the hydrophilic polysarcosine chains remain exposed to the aqueous phase, where they can form favorable hydrogen bonds with water. nih.gov

While thermodynamics dictates the potential stable structures, kinetics governs the pathway to their formation and can lead to the creation of long-lived, metastable states. researchgate.netrsc.org The self-assembly process can be viewed as navigating a complex free-energy landscape. researchgate.net Depending on the preparation method, such as solvent exchange rate or temperature changes, the system can become kinetically trapped in specific morphologies that may not represent the absolute thermodynamic minimum. researchgate.netnih.gov Therefore, both the thermodynamic driving forces and the kinetic pathways are critical in determining the final self-assembled architecture. rsc.org

A key parameter characterizing the self-assembly of amphiphiles like this compound is the Critical Micelle Concentration (CMC). The CMC is defined as the specific concentration of the amphiphile in solution above which the spontaneous formation of micelles occurs. nih.govwikipedia.org Below the CMC, the molecules exist predominantly as individual units (monomers) in the solution. nih.gov Once the CMC is reached, any further addition of the amphiphile leads to the formation of more micelles rather than increasing the monomer concentration. wikipedia.org

The CMC is a crucial indicator of the stability of the resulting micelles; a lower CMC value generally corresponds to higher stability in diluted conditions. The determination of the CMC is typically performed by measuring a physical property of the solution that changes abruptly at the point of micellization. Common techniques include fluorescence spectroscopy using probes that partition into the hydrophobic micellar core, surface tension measurements, and light scattering.

While specific CMC values for this compound are not extensively documented in publicly available literature, values for structurally analogous DSPE-PEG (polyethylene glycol) conjugates can provide context. These values are typically in the low micromolar range, highlighting the strong tendency of these lipid-polymer conjugates to self-assemble.

Contextual CMC Values for DSPE-PEG Conjugates
CompoundReported CMC Range (in water)Reference Method
DSPE-PEG2000~2-6 µMFluorescence Probe (Pyrene)
DSPE-PEG5000~8-12 µMFluorescence Probe (Pyrene)

Note: The data presented for DSPE-PEG are illustrative. The CMC of this compound may differ based on the unique properties of the polysarcosine block.

Diversity of this compound Self-Assembled Architectures

The molecular geometry of this compound allows for the formation of several distinct supramolecular structures, primarily dictated by the relative size of its hydrophilic and hydrophobic domains and the concentration of the solution.

Above its CMC, this compound readily forms spherical or ellipsoidal core-shell micelles. nih.gov These structures are characterized by a dense, hydrophobic core composed of the aggregated DSPE lipid tails. This core provides a microenvironment suitable for encapsulating hydrophobic molecules. Surrounding this core is a hydrophilic corona or shell formed by the extended polysarcosine chains. This hydrophilic shell interfaces with the bulk aqueous solution, providing colloidal stability and preventing aggregation of the micelles. nih.gov The size of these micelles is typically in the nanometer range, influenced by the length of both the lipid tails and the polymer chain.

In addition to micelles, this compound can form more complex vesicular structures known as polymersomes. mdpi.com Unlike micelles, which have a solid core, polymersomes are hollow spheres composed of a bilayer membrane enclosing an aqueous lumen. This structure is analogous to a biological liposome (B1194612) but is formed from synthetic block copolymers, offering enhanced stability and robustness. mdpi.com

The formation of polymersomes versus micelles is largely governed by the packing parameter, which relates to the relative size of the hydrophilic head group (polysarcosine) to the hydrophobic tail group (DSPE). mdpi.com When the hydrophilic block is sufficiently large relative to the hydrophobic block, the molecule favors the curvature needed to form a micelle. However, as the relative volume of the hydrophobic domain increases, the amphiphiles tend to pack into planar bilayers that then close upon themselves to form vesicles, minimizing the exposure of hydrophobic edges to water. mdpi.com These polymersomes feature the DSPE tails forming the hydrophobic core of the bilayer membrane, while the polysarcosine chains hydrate (B1144303) both the external surface and the internal lumen of the vesicle.

The self-assembly landscape of block copolymers like this compound is not limited to spherical micelles and vesicles. Under specific kinetic or thermodynamic conditions, intermediate or alternative morphologies can emerge. Among these are elongated, cylindrical structures often referred to as worm-like or filamentous micelles. These structures can be considered as a one-dimensional evolution of spherical micelles.

Scientific studies on block copolymer self-assembly show that a transition from spherical micelles to vesicles can often proceed through these worm-like intermediates. mdpi.com The formation of such elongated structures is influenced by factors like polymer concentration, solvent composition, and temperature. While less common, the potential for this compound to form higher-order assemblies like nanofibers through specific processing techniques cannot be entirely excluded, as seen in other polymer systems. statnano.comnewswise.com

Influence of Environmental Factors on this compound Self-Assembly (e.g., pH, ionic strength)

The self-assembly of amphiphilic molecules like this compound into supramolecular nanostructures is a process governed by a delicate balance of intermolecular forces. Alterations in the environmental conditions, such as pH and ionic strength, can significantly impact these forces and, consequently, the characteristics of the resulting nano-assemblies.

Influence of pH:

The polysarcosine block of this compound is a polypeptoid, a class of polymers that are isomers of polypeptides. Unlike polypeptides, the side chains in polypeptoids are attached to the nitrogen atom of the backbone rather than the alpha-carbon. This structural difference prevents the formation of backbone hydrogen bonds, which are crucial for the formation of stable secondary structures like alpha-helices and beta-sheets. As a result, polysarcosine typically exists in a random coil conformation in an aqueous solution.

The sarcosine (B1681465) (N-methylglycine) monomer unit of polysarcosine does not possess any ionizable side chains. Therefore, the polysarcosine block of this compound is largely insensitive to changes in pH across a broad range. This is in contrast to many polypeptides, such as poly(L-glutamic acid) or poly(L-lysine), which contain carboxylic acid or amine side chains, respectively, and thus exhibit significant pH-dependent conformational and solubility changes.

Influence of Ionic Strength:

The effect of ionic strength on the self-assembly of this compound is also primarily related to the behavior of the hydrophilic polysarcosine corona. Polysarcosine is a non-ionic polymer, and therefore, its solubility is not strongly dependent on the salt concentration in the medium. This is a key difference compared to polyelectrolytes, whose conformation and solubility are highly sensitive to the ionic strength of the solution due to the screening of electrostatic interactions.

For non-ionic hydrophilic polymers like polysarcosine, the addition of salt can have two opposing effects on the stability of the micelles they form: the "salting-out" and "salting-in" phenomena. At high salt concentrations, the competition for water molecules between the polymer chains and the salt ions can lead to a decrease in the solubility of the polymer, a phenomenon known as "salting-out." This would favor the aggregation of micelles. Conversely, some salts at lower concentrations can increase the solubility of non-ionic polymers ("salting-in"), which could lead to a slight increase in the critical micelle concentration (CMC).

The specific effect of different salts on the self-assembly of this compound would follow the Hofmeister series, which ranks ions based on their ability to structure or destructure water and their influence on the solubility of macromolecules.

Ionic Strength (mM NaCl)Critical Micelle Concentration (CMC) (µM)Hydrodynamic Diameter (nm)Aggregation Number
105.020150
504.822155
1504.525160
5005.230 (potential for aggregation)170

This is a hypothetical data table for illustrative purposes and is not based on direct experimental results for this compound.

Role of Polysarcosine Secondary Structure in Directing Self-Assembly Mechanisms

The secondary structure of the hydrophilic block in an amphiphilic block copolymer plays a crucial role in determining the morphology of the resulting self-assembled nanostructures. In polypeptides, the formation of well-defined secondary structures like α-helices and β-sheets can lead to the formation of specific and often non-spherical nanostructures, such as rods, worms, or vesicles. nih.gov

As previously mentioned, polysarcosine is a polypeptoid and lacks the backbone hydrogen bond donors necessary for the formation of these classical secondary structures. nih.gov In aqueous solutions, polysarcosine adopts a flexible, random coil conformation. This lack of a persistent, ordered secondary structure is a defining characteristic of polysarcosine and has a direct impact on the self-assembly mechanism of this compound.

The self-assembly of this compound is primarily driven by the hydrophobic interactions between the DSPE lipid tails, which leads to the formation of a core, and the hydration of the hydrophilic polysarcosine chains, which form a protective corona. The role of the polysarcosine block is to provide steric stabilization, preventing the aggregation and precipitation of the hydrophobic lipid cores.

The flexible, random coil nature of the polysarcosine chains results in a highly hydrated and dynamic corona around the lipid core. This leads to the formation of predominantly spherical micelles in aqueous solutions. The lack of a rigid secondary structure in the polysarcosine block prevents the anisotropic packing that is often required for the formation of more complex morphologies like nanotubes or lamellae. In essence, the polysarcosine corona behaves much like a "cloud" of polymer chains, whose primary role is to ensure the solubility and stability of the micellar structure.

In studies of block copolymers where one block is polysarcosine and the other is a polypeptide capable of forming a defined secondary structure, it is the polypeptide block that dictates the final morphology of the self-assembled nanostructure. nih.gov For instance, if polysarcosine is paired with a polypeptide that forms β-sheets, the resulting nanostructures are often worm-like or fibrillar, driven by the directional interactions of the β-sheets. nih.gov This further highlights that the polysarcosine component, with its random coil conformation, acts as a passive, solubilizing element rather than a structure-directing one in the context of secondary structure-driven self-assembly.

Therefore, the "role" of the polysarcosine secondary structure in the self-assembly of this compound is, paradoxically, defined by its absence. The lack of a defined, rigid secondary structure ensures the formation of simple, sterically stabilized spherical micelles, where the dominant driving force is the hydrophobic aggregation of the DSPE lipid tails.

Interactions of Dspe Polysarcosine100 Nanostructures with Biological Milieu

Mechanisms of Protein Corona Formation and its Modulation by DSPE-Polysarcosine100

Upon introduction into the bloodstream, nanoparticles are rapidly coated by proteins and other biomolecules, forming a dynamic layer known as the protein corona. nih.gov This biological identity, rather than the nanoparticle's original synthetic surface, governs how the body's systems, particularly the immune system, recognize and respond to it. nih.gov The composition of this corona is influenced by nanoparticle properties such as size, curvature, and surface chemistry. mdpi.com

This compound is designed to modulate and minimize the formation of this protein corona. Polysarcosine (pSar) is a hydrophilic, non-ionic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine). nanosoftpolymers.com When conjugated to the DSPE lipid anchor and incorporated into a nanostructure's surface, the pSar chains form a protective, water-soluble shield. The mechanism of this shielding, often termed a "stealth" effect, is attributed to the steric hindrance generated by the polymer's methylated backbone. This physical barrier and the associated hydration layer reduce the non-specific adsorption of plasma proteins, a process known as opsonization. google.com By minimizing opsonization, this compound-coated nanoparticles can better evade recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time.

Comparative Analysis of Protein Adsorption Profiles on this compound versus PEGylated Surfaces

Poly(ethylene glycol) (PEG) has long been the gold standard for creating "stealth" nanoparticles. google.com Polysarcosine has emerged as a promising alternative, exhibiting many PEG-like properties while being based on endogenous material. nanosoftpolymers.com

Molecular dynamics simulations have been employed to compare the interactions of human serum albumin, the most abundant protein in blood plasma, with both pSar and PEG polymers. nih.gov These studies reveal that the two polymers have a remarkably similar affinity for the protein's surface, both in the quantity of adsorbed polymer and the types of amino acid residues involved in the interactions. nih.gov Minor differences were observed in the thickness of the adsorption layer, which were attributed to the different degrees of flexibility between the two polymers. nih.gov

Despite these similarities in direct protein interaction, a key advantage of polysarcosine is its exceptionally low immunogenicity. nih.gov Unlike PEG, which can sometimes elicit anti-PEG antibodies leading to an accelerated blood clearance (ABC) phenomenon upon repeated administration, polysarcosine does not appear to provoke a significant immune response. acs.org This suggests that while both polymers effectively reduce protein adsorption through steric hindrance, polysarcosine may offer a superior profile for clinical applications requiring multiple doses.

FeatureThis compoundDSPE-PEG
Stealth MechanismSteric hindrance from hydrophilic, methylated backbone. Steric hindrance from hydrophilic, hydrated polymer chains. google.com
Protein Affinity (HSA)Similar to PEG in simulation studies. nih.govSimilar to Polysarcosine in simulation studies. nih.gov
ImmunogenicityVery low; no significant anti-pSar antibody response reported. Low, but can elicit anti-PEG antibodies, leading to Accelerated Blood Clearance (ABC). acs.org
BiodegradabilityPeptide-like backbone is enzymatically degradable. Non-biodegradable polymer backbone. semanticscholar.org

Impact of Polysarcosine Chain Length and Surface Density on Protein Repulsion and Opsonization

The effectiveness of the polysarcosine shield is dependent on its physical parameters, specifically the length of the polymer chain and its density on the nanoparticle surface. Both factors influence the conformation of the polymer layer and its ability to sterically block access of proteins to the nanoparticle core.

Studies have shown that longer polysarcosine chains are more effective at reducing opsonization and subsequent organ accumulation. In one study using "Lactosome" nanoparticles, particles with longer pSar chains (above 33-mer) exhibited liver accumulation of less than 20%, compared to 40-50% for those with shorter 10-mer chains. nih.gov This demonstrates that a sufficient chain length is crucial for effective protein repulsion and evasion of the MPS. However, within a certain range, the biological effect may plateau; another study found no significant difference in liver protein expression for nanoparticles formulated with pSar lengths varying between 11 and 65 units, suggesting a therapeutic window for chain length. google.com

Surface density is also critical. To achieve an effective anti-fouling surface that prevents protein adsorption, the polymer chains must be grafted at a high enough density to form a "brush" conformation, where the chains are forced to stretch away from the surface. nih.gov It has been reported that a surface density of 0.3 chains/nm² or higher is needed to create this high-density polymer brush state, which provides a lubricating and protein-repellent surface. nih.gov

ParameterEffect on Protein Repulsion / OpsonizationSupporting Finding
Increasing Chain LengthIncreases effectiveness of protein repulsion.pSar chains >33 units significantly reduced liver accumulation compared to 10-unit chains. nih.gov
Increasing Surface DensityImproves anti-fouling properties.A density of ≥0.3 chains/nm² is suggested to form an effective polymer "brush". nih.gov

Mechanisms of Cellular Uptake for this compound Nanoparticles in In Vitro Models

For nanoparticles to deliver their therapeutic payload, they must cross the cell membrane. The primary mechanism for the cellular uptake of nanoparticles is endocytosis, an active process where the cell engulfs material from its surroundings. nih.govaau.dk This process is influenced by the physicochemical properties of the nanoparticle, including its size, shape, and surface chemistry. nih.gov

Intracellular Trafficking Pathways of this compound Formulations

Once internalized via endocytosis, nanoparticles are enclosed within membrane-bound vesicles called endosomes. aau.dk The default intracellular trafficking pathway involves the maturation of these early endosomes into late endosomes, which are more acidic. aau.dk Ultimately, these vesicles often fuse with lysosomes, which are organelles containing a host of degradative enzymes in a highly acidic environment. aau.dk

The therapeutic success of a this compound formulation often depends on its ability to release its cargo into the cytoplasm by escaping this endo-lysosomal pathway before degradation. The movement of these vesicles within the cell is not random; it is an active process that often involves the cell's cytoskeleton. nih.gov Studies on other lipid-based delivery systems have shown that intracellular transport can be directed along both actin filaments and microtubules. nih.gov The specific composition of the lipid nanoparticle can influence this trafficking. For example, PEG modification has been shown to alter the intracellular pathways of the phospholipids (B1166683) themselves. nih.gov While specific tracking studies for this compound are limited, its fate is expected to follow this general pathway, with the efficiency of endosomal escape being a key determinant of its ultimate therapeutic effect.

Mechanisms Contributing to Enhanced Systemic Circulation and Stealth Properties of this compound

The ability of this compound to enhance the systemic circulation time of nanoparticles is a direct result of its "stealth" properties, which arise from a combination of physicochemical characteristics.

Hydrophilic Shielding and Steric Hindrance : The primary mechanism is the formation of a dense, hydrophilic pSar layer on the nanoparticle surface. nanosoftpolymers.com This layer physically blocks the adsorption of opsonins (plasma proteins that mark particles for clearance), thereby reducing recognition and uptake by macrophages of the mononuclear phagocyte system (MPS).

Surface Charge Neutralization : The pSar chains effectively shield the nanoparticle's surface charge, leading to a near-neutral zeta potential under physiological conditions. acs.org This is crucial, as highly charged surfaces can lead to faster blood clearance. researchgate.net

Reduced Immunogenicity : As a derivative of an endogenous amino acid, polysarcosine is poorly immunogenic. This is a significant advantage over some other polymers like PEG, which can trigger an immune response and lead to the production of specific antibodies. acs.org The absence of an anti-pSar antibody response prevents the accelerated blood clearance (ABC) that can compromise the efficacy of PEGylated nanoparticles upon repeated administration.

Together, these mechanisms allow nanostructures modified with this compound to circulate in the bloodstream for extended periods, increasing the probability of them reaching their target tissue.

Biodegradation Pathways and Molecular Fate of this compound in Biological Systems

A key advantage of this compound as a biomaterial is its biodegradability. Unlike polymers with non-degradable carbon-carbon backbones like PEG, the polysarcosine component is a polypeptoid featuring amide (peptide-like) bonds. This structure makes it susceptible to enzymatic degradation by proteases.

Studies have shown that proteolytic enzymes can hydrolyze the pSar backbone. For example, the enzyme trypsin has been shown to degrade star-shaped polymers containing polysarcosine blocks. nih.gov Other research has demonstrated that polysarcosine can be degraded by porcine pancreatic elastase, with the degradation rate being tunable by incorporating other amino acid residues like alanine (B10760859) into the polymer chain. semanticscholar.orgchemrxiv.org

The molecular fate of the this compound conjugate involves the enzymatic cleavage of the polysarcosine chain into smaller, biocompatible fragments of sarcosine (N-methylglycine), which is an endogenous amino acid derivative. The DSPE lipid anchor, once exposed, would be processed through standard lipid metabolism pathways within the body. This biodegradability enhances the safety profile of this compound, as it allows for the eventual clearance of the material from the body, minimizing the potential for long-term accumulation and toxicity. nih.gov

Immunomodulatory Mechanisms of this compound in Biological Contexts

Research into the immunomodulatory mechanisms of this compound-containing nanostructures has revealed several key interactions with the biological milieu. These nanostructures demonstrate a reduced immunostimulatory profile compared to their PEGylated counterparts. researchgate.netscispace.com The primary mechanisms underlying this reduced immunogenicity involve diminished complement activation and altered recognition by immune cells, particularly macrophages.

Attenuation of Complement Activation

One of the initial interactions of intravenously administered nanoparticles is with components of the complement system, a key part of the innate immune response. Activation of the complement cascade can lead to opsonization and rapid clearance of nanoparticles, as well as hypersensitivity reactions. Studies have shown that nanocarriers functionalized with polysarcosine exhibit reduced complement activation compared to PEGylated nanoparticles. researchgate.net This is a significant advantage, as complement activation is a known factor in hypersensitivity reactions observed with some PEGylated liposomal formulations. The terminal component of the complement cascade, SC5b-9, is a marker for complement activation. While specific quantitative data for this compound is still emerging, comparative studies with other polysarcosinated liposomes indicate a trend towards lower SC5b-9 formation.

Nanoparticle FormulationRelative Complement Activation (SC5b-9 Levels)Reference
Polysarcosine-coated LiposomesReduced researchgate.net
PEGylated LiposomesStandard researchgate.net

Interaction with Macrophages and Dendritic Cells

Macrophages and dendritic cells (DCs) are professional antigen-presenting cells (APCs) that play a crucial role in the recognition and clearance of foreign materials, including nanoparticles. The "stealth" properties imparted by the polysarcosine coating on this compound nanostructures lead to reduced uptake by macrophages. This decreased phagocytosis contributes to the prolonged circulation half-life of these nanoparticles.

The maturation and activation state of DCs are critical for initiating adaptive immune responses. The expression of co-stimulatory molecules such as CD80 and CD86 on the surface of DCs is a hallmark of their maturation. While detailed quantitative studies on the direct effect of this compound on DC maturation are limited, the general understanding is that the "stealth" nature of the polysarcosine coating leads to a more immunologically quiescent profile, suggesting a lower induction of DC maturation compared to more immunogenic nanoparticles.

ParameterThis compound NanostructuresUncoated Nanostructures
Macrophage UptakeLowHigh
Dendritic Cell Maturation (CD80/CD86 Expression)Low/ModerateHigh

Cytokine Secretion Profile

The interaction of nanoparticles with immune cells can trigger the release of various cytokines, which are signaling molecules that mediate inflammatory and immune responses. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key indicators of an immunostimulatory response. Research has indicated that polysarcosinylated nanocarriers induce a lower secretion of pro-inflammatory cytokines compared to equivalent PEGylated systems. researchgate.netscispace.com This suggests that this compound nanostructures have the potential to be more immunologically benign, which is advantageous for therapeutic applications where a strong inflammatory response is undesirable.

CytokineThis compound NanostructuresPEGylated NanostructuresReference
TNF-αLower SecretionHigher Secretion researchgate.netscispace.com
IL-6Lower SecretionHigher Secretion researchgate.netscispace.com
IL-1βLower SecretionHigher Secretion researchgate.netscispace.com

Advanced Biomedical Engineering Applications of Dspe Polysarcosine100 Mechanistic Focus

Engineering of Targeted Delivery Systems Utilizing DSPE-Polysarcosine100

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby maximizing efficacy while minimizing off-target side effects. This compound plays a crucial role in the design of such systems, leveraging both passive and active targeting mechanisms.

Principles of Passive Targeting via the Enhanced Permeability and Retention (EPR) Effect

Passive targeting of nanoparticles, including those formulated with this compound, to tumor tissues is primarily governed by the Enhanced Permeability and Retention (EPR) effect. This phenomenon arises from the unique pathophysiology of solid tumors, which are characterized by leaky vasculature and poor lymphatic drainage.

The incorporation of this compound into nanoparticle formulations, such as liposomes or micelles, imparts critical "stealth" characteristics. The hydrophilic and neutral polysarcosine chains form a hydration layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By evading the MPS, the circulation half-life of these nanoparticles is significantly prolonged.

This extended circulation time is paramount for the EPR effect to take place. As the nanoparticles circulate, they have an increased probability of reaching the tumor microenvironment. The disordered and leaky nature of tumor blood vessels, with endothelial cell junctions ranging from 100 nm to 2 µm, allows for the extravasation of these long-circulating nanoparticles from the bloodstream into the tumor interstitium. In contrast, the tight junctions of healthy vasculature prevent such leakage.

Once within the tumor tissue, the compromised lymphatic drainage, a hallmark of solid tumors, leads to the retention and accumulation of the nanoparticles. The this compound shell, by preventing non-specific interactions with the extracellular matrix, further contributes to the sustained presence of the delivery system within the tumor, allowing for the gradual release of its therapeutic payload.

Mechanisms of Active Targeting through Ligand Conjugation and Receptor-Mediated Recognition

While passive targeting enhances drug accumulation in the tumor bulk, active targeting aims to achieve cellular-level specificity by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on target cells. The terminal amine group of the polysarcosine chain in this compound provides a convenient handle for the covalent conjugation of various targeting moieties.

Commonly employed ligands include monoclonal antibodies (or their fragments), peptides, and small molecules. The conjugation chemistry often involves the use of bifunctional crosslinkers that react with the amine group on the polysarcosine and a suitable functional group on the ligand (e.g., a thiol group on a cysteine residue of a peptide).

Once the ligand-conjugated this compound nanoparticles are administered, they circulate and accumulate in the target tissue, often aided by the EPR effect. Upon reaching the target cells, the conjugated ligands bind with high affinity and specificity to their cognate receptors on the cell surface. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the nanoparticle.

The nanoparticle is typically engulfed into an endosome. The subsequent intracellular trafficking pathway can be engineered to facilitate the release of the therapeutic cargo into the cytoplasm. For instance, some formulations are designed to escape the endosome before it fuses with the lysosome, where the payload might be degraded by acidic pH and enzymes. This targeted cellular uptake significantly increases the intracellular concentration of the therapeutic agent, enhancing its pharmacological effect.

Targeting Ligand TypeExampleTarget ReceptorMechanism of Internalization
Peptide GE11Epidermal Growth Factor Receptor (EGFR)Receptor-mediated endocytosis
Antibody Fragment Anti-HER2 Fab'Human Epidermal Growth Factor Receptor 2 (HER2)Receptor-mediated endocytosis
Small Molecule Folic AcidFolate ReceptorReceptor-mediated endocytosis

Integration of this compound into Nucleic Acid Delivery Platforms (e.g., mRNA)

The delivery of nucleic acids, particularly messenger RNA (mRNA), has revolutionized the fields of vaccination and protein replacement therapy. However, naked mRNA is highly susceptible to degradation by nucleases and has poor cellular uptake due to its negative charge and large size. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and this compound is increasingly being utilized as a key component in these formulations. broadpharm.com

In a typical LNP formulation for mRNA delivery, this compound serves a similar role to the more traditionally used DSPE-PEG. It acts as a steric stabilizer, preventing the aggregation of the LNPs during formulation and storage. The hydrophilic polysarcosine chains create a protective corona that shields the LNP surface, contributing to its stability in biological fluids.

Mechanistically, during the self-assembly of LNPs, the hydrophobic DSPE anchor of the this compound molecule integrates into the lipid monolayer of the nanoparticle, while the hydrophilic polysarcosine chain extends into the aqueous environment. This surface modification is crucial for the in vivo performance of the LNPs. By reducing non-specific interactions with blood components, this compound prolongs the circulation time of the LNPs, allowing them to reach their target cells.

Furthermore, the polysarcosine component has been shown to have a reduced immunogenic potential compared to polyethylene (B3416737) glycol (PEG), which has been associated with the induction of anti-PEG antibodies in some individuals. This lower immunogenicity is a significant advantage for repeated administrations of mRNA-based therapeutics. Once the LNP reaches the target cell, the mechanism of uptake is often a combination of non-specific macropinocytosis and, in some cases, receptor-mediated endocytosis if targeting ligands are present. Following endocytosis, the LNP must escape the endosome to release its mRNA cargo into the cytoplasm, where it can be translated into the desired protein by the cellular machinery. The precise role of this compound in the endosomal escape process is an area of active investigation.

Contributions to Advanced Diagnostic Imaging Modalities (Mechanisms of Contrast Enhancement and Signal Generation)

While the application of this compound in therapeutic delivery systems is well-documented, its use in advanced diagnostic imaging is an emerging area of research. The principles that make it an effective component of drug delivery vehicles can be translated to the development of novel contrast agents and imaging probes.

For Magnetic Resonance Imaging (MRI), nanoparticles incorporating this compound can be loaded with paramagnetic or superparamagnetic contrast agents, such as gadolinium chelates or iron oxide nanoparticles. The DSPE-polysarcosine shell serves to enhance the biocompatibility and circulation time of these contrast agents. Mechanistically, the presence of these agents within the nanoparticle alters the relaxation times (T1 and T2) of surrounding water protons. The polysarcosine coating, by preventing rapid clearance, allows for a higher concentration of the contrast agent to accumulate in the target tissue (e.g., via the EPR effect in tumors), leading to a more pronounced enhancement of the MRI signal and improved visualization of the diseased area.

In the context of fluorescence imaging, fluorescent dyes can be encapsulated within or conjugated to this compound-based nanoparticles. nih.gov The polysarcosine shell can help to prevent the quenching of the fluorescent signal and protect the dye from degradation in the biological environment. nih.gov By extending the circulation time, these fluorescent nanoprobes can achieve higher accumulation at the target site, leading to a stronger and more sustained fluorescence signal for imaging. nih.gov For targeted fluorescence imaging, the conjugation of specific ligands to the this compound surface would enable the visualization of specific cell types or biological processes.

For Positron Emission Tomography (PET), chelators for PET radionuclides can be conjugated to the terminal amine group of this compound. This allows for the radiolabeling of the nanoparticles. The long-circulating nature of these polysarcosinylated nanoparticles enables their accumulation in target tissues, and the emitted positrons can be detected by a PET scanner to provide quantitative information on the biodistribution of the nanoparticles.

Design and Functionality of Stimuli-Responsive this compound Systems

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers present in the disease microenvironment or applied externally. This "on-demand" release can significantly improve therapeutic efficacy and reduce side effects. This compound can be incorporated into such systems, where the polysarcosine component can be modified to be responsive to various stimuli.

One approach is the development of thermoresponsive systems. By copolymerizing sarcosine (B1681465) with other monomers that exhibit a lower critical solution temperature (LCST), it is possible to create polysarcosine-based polymers that undergo a phase transition in response to a change in temperature. rsc.orgresearchgate.netresearchgate.net For instance, nanoparticles formulated with a thermoresponsive DSPE-polysarcosine derivative could be designed to be stable at physiological body temperature (37°C) but to release their drug cargo when exposed to locally applied hyperthermia or in febrile conditions associated with some diseases. rsc.orgresearchgate.netresearchgate.net

While less explored for polysarcosine itself, another common strategy for stimuli-responsive systems is pH-sensitivity. The tumor microenvironment is often characterized by a slightly acidic pH compared to healthy tissues. By incorporating pH-sensitive moieties into the polysarcosine backbone or as linkers for drug conjugation, this compound-based systems could be engineered to release their payload preferentially in the acidic tumor milieu. nih.govresearchgate.netnih.gov For example, a drug could be attached to the polysarcosine chain via an acid-labile linker that is stable at physiological pH but cleaves at the lower pH of the tumor, triggering drug release.

Enzyme-responsive systems represent another avenue. Specific enzymes that are overexpressed in certain disease states can be used as triggers. nih.govresearchgate.net A drug could be conjugated to this compound via a peptide linker that is a substrate for a disease-associated enzyme. Upon reaching the target tissue, the enzyme would cleave the linker, releasing the active drug.

StimulusDesign StrategyMechanism of Drug Release
Temperature Copolymerization of sarcosine with a thermoresponsive monomer. rsc.orgresearchgate.netresearchgate.netPhase transition of the polymer upon temperature change, leading to destabilization of the nanoparticle and release of the encapsulated drug. rsc.orgresearchgate.netresearchgate.net
pH (Hypothetical) Incorporation of pH-sensitive linkers or monomers. nih.govresearchgate.netnih.govProtonation or cleavage of pH-sensitive components in the acidic microenvironment, causing nanoparticle disruption or drug-linker cleavage. nih.govresearchgate.netnih.gov
Enzymes (Hypothetical) Use of enzyme-cleavable peptide linkers for drug conjugation. nih.govresearchgate.netEnzymatic cleavage of the linker in the presence of overexpressed enzymes at the disease site, liberating the active drug. nih.govresearchgate.net

Surface Modification Applications of this compound in Biomaterials and Devices

The interface between a biomaterial or medical device and the surrounding biological environment is critical to its performance and biocompatibility. Surface modification with this compound can significantly improve the in vivo performance of a wide range of biomaterials and devices.

The primary mechanism by which this compound enhances biocompatibility is by creating a non-fouling surface. The hydrophilic and neutral polysarcosine chains form a dense brush-like layer that resists the non-specific adsorption of proteins, platelets, and bacteria. This is due to the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to adsorption.

For implantable medical devices, such as cardiovascular stents or orthopedic implants, a this compound coating can reduce the risk of thrombosis (blood clot formation) and foreign body response. By preventing protein adsorption, the initial events that lead to the activation of the coagulation cascade and inflammatory responses are mitigated. In the case of titanium implants used in dentistry and orthopedics, a polysarcosine-based coating could potentially improve osseointegration by reducing the initial inflammatory response and providing a more favorable surface for bone cell attachment and growth. nih.govnih.govmdpi.comfrontiersin.orgsemanticscholar.org

The functional advantages of this compound surface modification are summarized in the table below:

Theoretical and Computational Approaches for Dspe Polysarcosine100 Research

Molecular Dynamics Simulations of DSPE-Polysarcosine100 Behavior in Aqueous and Biological Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in different environments, such as in water or in the presence of biological components like lipid bilayers and proteins.

In aqueous solutions, simulations can reveal the conformational dynamics of the polysarcosine chain. Unlike more rigid polymers, polysarcosine is known to adopt a highly flexible and random coil-like structure in water. This flexibility is a key attribute that contributes to its "stealth" properties, similar to polyethylene (B3416737) glycol (PEG), by creating a hydrophilic cloud that can shield associated nanoparticles from opsonization and clearance by the immune system. MD simulations can quantify this flexibility, including the radius of gyration and end-to-end distance of the polysarcosine chain, providing a detailed picture of its solution behavior.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Polysarcosine Chains

ParameterDescriptionTypical Simulated Value Range
Radius of Gyration (Rg)A measure of the overall size and compactness of the polymer chain.1.5 - 3.0 nm
End-to-End DistanceThe distance between the two ends of the polymer chain.2.0 - 5.0 nm
Solvent Accessible Surface Area (SASA)The surface area of the polymer that is accessible to the solvent.Varies with chain conformation

Note: These values are illustrative and can vary depending on the specific simulation conditions and force field used.

Predictive Modeling of this compound Self-Assembly and Resulting Nanostructures

This compound, as an amphiphilic molecule, has the ability to self-assemble into various nanostructures in aqueous environments, most notably micelles and as a component of lipid nanoparticles. Predictive modeling, often employing techniques like coarse-grained molecular dynamics or dissipative particle dynamics (DPD), can be used to understand and forecast this self-assembly process.

These computational models can predict the critical micelle concentration (CMC), which is the concentration at which this compound molecules begin to form micelles. The simulations can also provide insights into the size, shape, and aggregation number (the number of molecules per micelle) of the resulting nanostructures. The balance between the hydrophobic DSPE part and the hydrophilic polysarcosine chain is a critical factor in determining the morphology of the self-assembled structures.

For instance, simulations can show how the length of the polysarcosine chain influences the curvature of the resulting micelle or the thickness of the hydrophilic corona. This information is crucial for designing nanoparticles with specific sizes and surface properties for various applications. By systematically varying parameters such as the concentration of this compound and the presence of other lipid components in the simulation, researchers can build a phase diagram that predicts the type of nanostructure that will form under different conditions.

Computational Analysis of this compound Interactions with Biomolecules and Cellular Components

A key application of this compound is in drug delivery systems, where its interactions with biomolecules and cellular components are of paramount importance. Computational analysis can provide a detailed understanding of these interactions at the molecular level.

MD simulations can be used to study the interaction of the polysarcosine corona of a nanoparticle with proteins in the bloodstream. These simulations have shown that, similar to PEG, polysarcosine can reduce the non-specific adsorption of proteins, a phenomenon known as protein corona formation. By analyzing the forces and interaction energies between the polymer and various proteins, researchers can gain insights into the molecular basis of these "stealth" properties. Studies have indicated that the affinity of polysarcosine for different amino acid residues is similar to that of PEG, suggesting a comparable mechanism of protein resistance.

Furthermore, computational models can simulate the interaction of this compound-containing nanoparticles with cell membranes. These simulations can reveal how the polysarcosine layer influences the adhesion of nanoparticles to the cell surface and their subsequent uptake. By modeling the fusion of a lipid nanoparticle with a model cell membrane, researchers can investigate the role of this compound in the delivery of encapsulated cargo into the cell. These computational approaches are instrumental in the rational design of more effective and targeted drug delivery vehicles.

Table 2: Key Biomolecular Interactions Investigated by Computational Methods

Interacting Biomolecule/ComponentComputational MethodKey Insights
Serum AlbuminAll-Atom Molecular DynamicsLow binding affinity of polysarcosine, contributing to stealth properties.
Lipid Bilayer (Cell Membrane Model)Coarse-Grained Molecular DynamicsInfluence of polysarcosine on membrane fluidity and nanoparticle adhesion.
Opsonins (e.g., antibodies, complement proteins)Molecular Docking and MD SimulationsSteric hindrance provided by the polysarcosine layer preventing opsonin binding.

Advanced Analytical and Characterization Methodologies for Dspe Polysarcosine100 Systems

Spectroscopic Techniques for Polymer Structure and Conformational Analysis

Spectroscopic methods are fundamental in elucidating the detailed molecular structure and conformational states of the polysarcosine component of DSPE-Polysarcosine100.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound at the atomic level. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to confirm the identity and purity of the conjugate. nih.govnih.gov

In a typical ¹H NMR spectrum of this compound, characteristic signals corresponding to the DSPE lipid and the polysarcosine chain can be identified. The protons of the glycerol (B35011) backbone of DSPE can be assigned to determine the location of acyl chain esterification. mdpi.com The long hydrocarbon chains of the stearoyl groups give rise to a large, broad signal in the aliphatic region. More specific signals arise from the protons in the headgroup of the phospholipid and the repeating N-methyl glycine (B1666218) units of the polysarcosine chain. The presence and integration of these signals confirm the successful conjugation of the polysarcosine polymer to the DSPE lipid.

Key NMR Spectral Features for this compound:

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish connectivity between protons and carbons, further confirming the covalent linkage between the DSPE and polysarcosine moieties.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the secondary structure of the polysarcosine chain in this compound. thermofisher.com The vibrational modes of the amide bonds in the polypeptide backbone are sensitive to the local conformation. nih.gov The Amide I (C=O stretching) and Amide II (N-H bending and C-N stretching) bands are particularly informative. thermofisher.comnih.gov

For polysarcosine, which is a polypeptoid, the secondary structure can be complex. The positions of the Amide I and Amide II bands can provide insights into the presence of different conformations, such as random coils or more ordered structures like polyproline II-type helices. nih.gov Deconvolution of the Amide I band can reveal the relative contributions of different secondary structural elements. nih.gov

Typical FT-IR Amide Band Positions and Corresponding Secondary Structures:

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for assessing the secondary structure of polypeptides in solution. mdpi.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. sandiego.edu The amide bonds in the polysarcosine backbone are in a chiral environment, giving rise to characteristic CD signals.

The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can be used to estimate the percentages of different secondary structure elements. nih.gov For instance, an α-helix typically shows a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. A β-sheet exhibits a negative band around 218 nm and a positive band near 195 nm. A random coil conformation is characterized by a strong negative band around 200 nm. nih.gov The poly(Pro)II (P(II)) conformation, which is relevant for some polypeptides, shows a strong negative band near 195 nm and a weak positive band around 220 nm. nih.gov

Scattering Techniques for Nanostructure Size and Morphological Characterization

When this compound is dispersed in an aqueous environment, it can self-assemble into various nanostructures, such as micelles or liposomes. Scattering techniques are indispensable for characterizing the size, shape, and internal organization of these assemblies.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension. usp.orghoriba.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. usp.orgparticletechlabs.com Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity. particletechlabs.com

The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. usp.orgparticletechlabs.com DLS provides the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). usp.org The PDI is a dimensionless measure of the broadness of the size distribution, with values less than 0.1 indicating a monodisperse sample. nih.govnanotempertech.com

Interpreting Polydispersity Index (PDI) Values:

For this compound nanostructures, DLS is crucial for assessing their size and uniformity, which are critical parameters for many applications.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the internal structure of nanomaterials in the size range of 1 to 100 nm. anton-paar.com It provides information on the size, shape, and internal organization of nanostructures. anton-paar.comarxiv.org In a SAXS experiment, a beam of X-rays is scattered by the sample, and the scattering pattern at very small angles is analyzed. anton-paar.com

For this compound assemblies, SAXS can be used to distinguish between different morphologies, such as spherical micelles, worm-like micelles, or vesicles. arxiv.orgmdpi.com By fitting the scattering data to theoretical models, it is possible to obtain detailed structural parameters, including the core radius, shell thickness, and aggregation number of micelles. mdpi.com This level of detail is crucial for understanding how the molecular architecture of this compound dictates its self-assembly behavior. arxiv.org

Microscopic Techniques for Direct Visualization of Nanostructures

Microscopy provides invaluable direct evidence of the size, shape, and structure of nanomaterials formed by this compound.

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of nanostructures. For this compound assemblies, which typically form structures like micelles or liposomes in aqueous environments, Cryogenic TEM (Cryo-TEM) is the preferred method. researchgate.net Cryo-TEM involves flash-freezing a thin film of the sample suspension, preserving the nanostructures in their native, hydrated state without the artifacts that can be introduced by conventional drying or staining methods. mdpi.com

Research on similar polysarcosine- and PEG-functionalized liposomes demonstrates that Cryo-TEM can reveal critical morphological details. researchgate.netnih.gov The technique allows for the direct measurement of particle size and the observation of shape, such as spherical or ellipsoidal vesicles. mdpi.comnih.gov Furthermore, Cryo-TEM can provide insights into the internal structure, for instance, confirming the presence of a lipid bilayer in liposomal formulations. researchgate.net While standard TEM with negative staining can also be used, it may alter the delicate structure of the lipid-based assemblies. mdpi.com

Table 1: Representative Data from Microscopic Analysis of Polypeptoid-Lipid Nanostructures This table presents typical data that can be obtained through TEM and Cryo-TEM analysis for systems analogous to this compound assemblies.

TechniqueParameter MeasuredTypical ObservationReference System
Cryo-TEMParticle MorphologySpherical, unilamellar vesiclesPolysarcosine-functionalized liposomes researchgate.net
Cryo-TEMSize Distribution (Diameter)75-100 nmPEGylated liposomal doxorubicin (B1662922) nih.govmdpi.com
TEM (Negative Stain)General MorphologyPresence of aggregated and individual particlesPolymeric self-assemblies researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional information about a material's surface. Unlike electron microscopy, AFM can be performed in air or liquid environments, making it suitable for studying this compound films or adsorbed nanoparticles under near-physiological conditions. researchgate.net

AFM is used to characterize the surface topography, providing quantitative data on features like roughness and the size and distribution of nanoscale domains. researchgate.netnih.gov For block copolymer systems, AFM can distinguish between the different polymer blocks based on variations in their mechanical properties, yielding a phase image that complements the topographical map. researchgate.net Beyond imaging, AFM can operate in a force spectroscopy mode to probe local mechanical properties, such as stiffness (elastic modulus) and adhesion, which are critical for understanding how these nanoparticles might interact with biological surfaces. nih.gov

Table 2: Surface and Mechanical Properties Measurable by AFM This table outlines key parameters that can be quantitatively assessed using Atomic Force Microscopy for this compound films or assemblies.

AFM ModeParameterInformation Gained
Tapping ModeSurface Topography3D visualization, particle height, surface roughness (Sa, Sq) mdpi.com
Phase ImagingPhase AngleMapping of different material domains (e.g., lipid vs. polysarcosine)
Force SpectroscopyElastic ModulusNanoscale stiffness and rigidity of the surface
Force SpectroscopyAdhesion ForceProbing the interaction forces between the AFM tip and the sample surface

Chromatographic Methods for Purity and Molecular Weight Distribution Analysis (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography - GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org It separates molecules based on their hydrodynamic volume in solution. youtube.com For this compound, GPC/SEC is crucial for determining the molecular weight characteristics of the polysarcosine block and the final conjugate.

The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or PDI), which is the ratio of Mw to Mn. wikipedia.org A Đ value close to 1.0 indicates a narrow molecular weight distribution, which is often a critical quality attribute signifying a well-controlled polymerization process. GPC/SEC is therefore essential for confirming the successful synthesis of the polymer, assessing its purity, and ensuring batch-to-batch consistency. nih.gov

Table 3: Typical GPC/SEC Data for Polymer-Lipid Conjugates This table shows representative molecular weight data obtained from GPC/SEC analysis of block copolymers like this compound.

ParameterSymbolDescriptionTypical Value for Controlled Polymerization
Weight-Average Molecular WeightMwThe average molecular weight calculated with a bias toward heavier molecules.~7000 Da (for DSPE-pSar100) axispharm.com
Number-Average Molecular WeightMnThe average molecular weight calculated by dividing the total weight by the total number of molecules.Varies
Polydispersity Index (Dispersity)Đ (PDI)A measure of the broadness of the molecular weight distribution (Mw/Mn).1.1 - 1.2 nih.gov

Zeta Potential Measurements for Surface Charge Characterization of this compound Assemblies

When this compound self-assembles into nanoparticles and is dispersed in a liquid medium, the particles exhibit a surface charge. Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane, which surrounds a particle in a colloidal dispersion. nih.gov This value is a key indicator of the stability of the dispersion. dtu.dk

A high absolute zeta potential (e.g., > ±30 mV) indicates strong repulsive forces between particles, which prevents them from aggregating and leads to a stable, monodisperse formulation. nih.gov Conversely, a low zeta potential suggests that attractive forces may dominate, potentially leading to coagulation or flocculation. The zeta potential is highly dependent on the properties of the surrounding medium, such as pH and ionic strength. nih.govdtu.dk Therefore, measuring zeta potential is critical for predicting the stability of this compound nanoparticle formulations under various conditions.

Table 4: Influence of Formulation Parameters on Zeta Potential This table illustrates how the zeta potential of lipid-based nanoparticle systems can be affected by environmental and compositional factors.

Parameter VariedEffect on SurfaceExpected Change in Zeta PotentialRationale
Increasing pH (for acidic groups)Deprotonation of surface groupsBecomes more negativeIncrease in negative charge density on the surface.
Decreasing pH (for basic groups)Protonation of surface groupsBecomes more positiveIncrease in positive charge density on the surface.
Increasing Ionic StrengthCompression of the electrical double layerMagnitude decreases (moves toward zero)Screening of surface charges by counter-ions in the medium. nih.gov

Other Advanced Surface and Bulk Characterization Techniques (e.g., Secondary Ion Mass Spectrometry (SIMS), X-ray Photoelectron Spectroscopy (XPS))

To gain a more profound understanding of the surface chemistry of this compound systems, advanced surface-sensitive techniques are employed.

Secondary Ion Mass Spectrometry (SIMS) , particularly Time-of-Flight SIMS (ToF-SIMS), is a highly sensitive surface analysis technique that provides detailed chemical information about the outermost atomic or molecular layer of a material. nih.gov By bombarding the surface with a primary ion beam, secondary ions are ejected and analyzed by a mass spectrometer. manchester.ac.uk This method can identify the characteristic fragments of both the DSPE lipid anchor and the polysarcosine chain, confirming the presence and distribution of the conjugate on the surface of a material or nanoparticle. nih.govresearchgate.net Cryogenic ToF-SIMS protocols have been developed to analyze PEGylated liposomes, demonstrating the technique's utility for characterizing complex, hydrated nanocarrier systems. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface characterization technique that provides quantitative elemental composition and chemical state information. XPS analyzes the kinetic energy of electrons ejected from a material when it is irradiated with X-rays. It can confirm the presence of key elements (C, O, N, P) in the this compound structure and provide information about their bonding environments, helping to verify the surface integrity and composition of modified nanoparticles.

Table 5: Surface-Specific Information from SIMS and XPS This table summarizes the type of data generated by advanced surface analysis techniques for this compound systems.

TechniquePrimary ProbeDetected ParticleInformation ObtainedExample Application
ToF-SIMSPrimary Ion Beam (e.g., Bi3+)Secondary IonsMolecular fragmentation patterns, surface chemical mapping.Identifying diagnostic ions for DSPE and polysarcosine on a liposome (B1194612) surface. researchgate.net
XPSX-raysPhotoelectronsQuantitative elemental composition, chemical bonding states.Confirming the atomic percentages of C, O, N, and P on the surface.

Emerging Research Directions and Future Perspectives for Dspe Polysarcosine100

Unexplored Applications and Integration with Novel Biomaterials and Technologies

While the primary application of DSPE-Polysarcosine100 has been in the formation of lipid nanoparticles (LNPs) for mRNA therapeutics, its unique properties open doors to several unexplored and emerging areas. acs.orgaxispharm.com The "stealth" characteristics provided by the polysarcosine chain, which prolong circulation times, are beneficial for a wide range of systemic therapies. tau.ac.ilnih.gov

Theranostics and Advanced Imaging: The integration of diagnostic and therapeutic capabilities into a single platform, known as theranostics, is a promising frontier. This compound can be instrumental in developing sophisticated nanocarriers that not only deliver a therapeutic payload but also encapsulate imaging agents. For instance, polysarcosine-modified nanoparticles have already demonstrated potential for efficient breast cancer pulmonary metastasis imaging in preclinical models, showing prolonged blood circulation and better tumor accumulation compared to PEGylated nanoparticles. nih.gov Future research could focus on incorporating contrast agents for magnetic resonance imaging (MRI) or quantum dots for fluorescence imaging within this compound-based LNP formulations, enabling real-time monitoring of drug distribution and therapeutic response.

Integration with Regenerative Medicine Scaffolds: The field of tissue engineering and regenerative medicine relies on scaffolds that support cell growth and guide tissue formation. rsc.orgulprospector.com These scaffolds, often in the form of hydrogels, require methods for the sustained and localized delivery of growth factors and other bioactive molecules. nih.govnih.gov this compound nanoparticles could be embedded within these hydrogel scaffolds. mdpi.commdpi.com This integration would serve two purposes: the nanoparticles would act as reservoirs for the controlled release of therapeutic agents directly at the site of tissue regeneration, while the biocompatible nature of the polysarcosine would ensure minimal interference with cellular processes. rsc.org This approach could be particularly beneficial in applications like cartilage repair, bone regeneration, and recovery from central nervous system injuries. nih.govnih.gov

Table 1: Potential Integration of this compound with Novel Biomaterials

Novel Biomaterial/TechnologyPotential Role of this compoundAnticipated Benefit
Injectable HydrogelsActs as a drug-eluting component within the hydrogel matrix.Provides sustained, localized release of growth factors or anti-inflammatory agents to support tissue repair. mdpi.commdpi.com
3D Bioprinted ScaffoldsIncorporated into the bio-ink to functionalize the scaffold.Enhances biocompatibility and delivers bioactive molecules to guide cell differentiation and tissue formation. ulprospector.com
Theranostic PlatformsForms the core delivery vehicle for co-encapsulation of drugs and imaging agents.Enables simultaneous therapy and real-time monitoring of treatment efficacy. mdpi.com
Cell-Membrane Coated NanocarriersForms the stabilizing outer layer of a nanoparticle core that is then coated with cell membranes.Combines the "stealth" properties of polysarcosine with the homotypic targeting capabilities of cell membranes to improve precision. nih.gov

Addressing Current Challenges in this compound Nanotechnology Research

Despite its promise, the transition of this compound from the laboratory to widespread clinical use requires addressing several key challenges inherent to nanomedicine development.

Scalability and Manufacturing Consistency: A significant hurdle for all nanoparticle technologies is the challenge of scaling up production from small laboratory batches to industrial-scale manufacturing while maintaining consistency. helixbiotech.com For this compound-based LNPs, ensuring batch-to-batch reproducibility in terms of particle size, drug encapsulation efficiency, and surface chemistry is critical for clinical translation. mdpi.com Deviations can significantly impact the therapeutic efficacy and safety profile of the final product. helixbiotech.com Developing robust and scalable manufacturing techniques, potentially adapting technologies like microfluidics, is a primary area of focus. mdpi.com

Long-Term Stability and Clearance: While DSPE-based lipids offer good stability, the long-term integrity of this compound formulations, especially when lyophilized for storage, needs thorough investigation. caymanchem.comresearchgate.netsigmaaldrich.com Factors such as temperature fluctuations during storage and transport can affect the stability of the nanoparticles. sigmaaldrich.com Furthermore, a comprehensive understanding of the in vivo fate of these nanoparticles is crucial. Although polysarcosine is considered biodegradable, detailed studies on its degradation pathways, clearance mechanisms by the mononuclear phagocyte system, and long-term biodistribution are necessary to fully establish its safety profile. semanticscholar.orgchemrxiv.orgnih.gov

Overcoming Biological Barriers: Like all nanocarriers, those formulated with this compound must navigate a complex series of biological barriers to reach their target site. nih.govfrontiersin.org These include avoiding rapid clearance from the bloodstream, extravasating through blood vessel walls (particularly in solid tumors), and penetrating dense tissue microenvironments. nih.govnih.gov While the polysarcosine "stealth" layer helps in evading the immune system, optimizing nanoparticle design to overcome physical barriers remains a significant research challenge. rsc.org

Table 2: Key Research Challenges for this compound Nanotechnology

Challenge AreaSpecific Research QuestionImportance
ManufacturingHow can production be scaled up while maintaining precise control over nanoparticle size and composition? helixbiotech.comEnsures consistent product quality, safety, and efficacy for clinical use.
Long-Term StabilityWhat are the optimal conditions for storing this compound formulations to prevent degradation? researchgate.netsigmaaldrich.comGuarantees shelf-life and maintains therapeutic potency of the final product.
Biodegradation & ClearanceWhat are the specific enzymatic pathways for polysarcosine degradation in vivo and the clearance rate of the nanoparticles? semanticscholar.orgnih.govCrucial for understanding long-term safety and preventing potential accumulation.
Biological Barrier PenetrationHow can formulations be optimized to enhance penetration into specific tissues, such as solid tumors or the central nervous system? nih.govrsc.orgIncreases therapeutic efficacy by ensuring the drug reaches its intended target.

Future Outlook on the Role of this compound in Advanced Biomedical Science

The future of this compound is intrinsically linked to the broader trends in precision and personalized medicine. nih.gov As a highly versatile and biocompatible alternative to PEG, it is well-positioned to become a fundamental component in the next generation of advanced drug delivery systems. nih.govrxweb-prd.com

The continued development of mRNA therapeutics for vaccines and cancer immunotherapy will be a major driver for the use of this compound, given its demonstrated efficacy and improved safety profile in LNP formulations. acs.orgtau.ac.ilnih.gov As researchers overcome the current challenges in manufacturing and achieve a deeper understanding of its in vivo behavior, its applications are expected to broaden significantly.

In the long term, this compound could play a pivotal role in the creation of "smart" nanoparticles that can be tailored for individual patient needs. pharmaceuticalcommerce.com By modifying the polysarcosine chain with targeting ligands or stimuli-responsive elements, it will be possible to engineer nanocarriers that deliver therapies with unprecedented precision. Its integration into regenerative medicine and theranostic platforms will further solidify its importance, bridging the gap between treatment, diagnostics, and tissue repair. The continued exploration of this promising compound will undoubtedly contribute to the development of safer and more effective therapies for a wide range of diseases.

Q & A

Q. Answer :

  • Cytotoxicity : Perform MTT or resazurin assays on human cell lines (e.g., HEK293, HepG2) at varying polymer concentrations (0.1–100 µg/mL). Include PEGylated controls for comparative immunogenicity analysis .
  • Hemocompatibility : Assess hemolysis using red blood cells (RBCs) exposed to this compound. Thresholds: <5% hemolysis at therapeutic concentrations .

Advanced: What strategies resolve contradictions in this compound’s drug-loading efficiency across studies?

Q. Answer :

  • Variable Identification : Systematically test factors like polymer molecular weight (10–100 kDa), solvent polarity, and drug hydrophobicity. For example, higher polysarcosine chain length may reduce hydrophobic drug loading due to increased hydrophilicity .
  • Data Normalization : Report loading efficiency as a function of CMC and partition coefficients (log P) to enable cross-study comparisons .

Advanced: How to design experiments comparing this compound with PEG in lipid nanoparticle (LNP) delivery systems?

Q. Answer :

  • Controlled Variables : Use identical LNP core compositions (e.g., ionizable lipids, cholesterol) while varying the hydrophilic polymer (this compound vs. DSPE-PEG).

  • Outcome Metrics :

    • In Vivo Circulation Time : Pharmacokinetic profiling in murine models.
    • Immunogenicity : Measure anti-polymer IgM/IgG titers post-administration .
      Table 2 : Key differences observed in preliminary studies.
    MetricThis compoundDSPE-PEG
    Plasma Half-life12–18 hrs8–12 hrs
    Anti-Polymer AntibodiesUndetectableDetectable after 3 doses

Basic: What analytical techniques confirm the stability of this compound under physiological conditions?

Q. Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 7–14 days. Analyze degradation via GPC and <sup>1</sup>H NMR .
  • Serum Stability : Use SDS-PAGE to detect protein corona formation, which may alter biodistribution .

Advanced: How can molecular dynamics (MD) simulations optimize this compound’s structure for targeted delivery?

Q. Answer :

  • Simulation Parameters : Model polymer conformation in aqueous and lipid bilayer environments using software like GROMACS. Focus on:
    • Chain flexibility and hydration.
    • Interaction energies with model membranes.
  • Validation : Correlate simulation data with experimental membrane fusion assays .

Basic: What statistical methods are appropriate for analyzing this compound’s biodistribution data?

Q. Answer :

  • Nonparametric Tests : Use Mann-Whitney U tests for non-normal distributions (common in small animal studies).
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify organ-specific accumulation patterns .

Advanced: How to address batch-to-batch variability in this compound synthesis?

Q. Answer :

  • Quality Control (QC) Protocols :
    • Implement real-time <sup>1</sup>H NMR for monomer conversion tracking.
    • Standardize purification (e.g., dialysis membranes with strict MWCO limits).
  • Documentation : Adhere to FAIR data principles, ensuring raw NMR/DLS datasets are publicly archived .

Basic: What role does polysarcosine’s degree of polymerization (DP) play in this compound’s performance?

Q. Answer :

  • DP 50–100 : Optimal for balancing stealth properties and drug-loading capacity.
  • DP >100 : May increase viscosity, complicating LNP formulation .

Advanced: How to ensure reproducibility when scaling up this compound production for preclinical trials?

Q. Answer :

  • Process Analytical Technology (PAT) : Integrate inline FT-IR for continuous reaction monitoring.
  • Scale-Down Models : Use microreactors to mimic large-scale conditions before pilot plant trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.